Regioisomeric Fluorine Position Distinguishes the Compound from the Commercially Available 2‑Fluorophenyl Congener
The 4‑fluorophenyl isomer (target compound) differs from the 2‑fluorophenyl isomer (Sigma-Aldrich FLUH99C7CB5F) solely by the position of the fluorine atom on the terminal phenyl ring . The 2‑fluoro substitution induces an ortho steric effect that can alter piperazine ring conformation and, consequently, ligand‑target geometry. In Nucleozin‑class anti‑influenza agents, ortho substitution is essential for high‑affinity nucleoprotein binding, whereas the 4‑fluoro congener has been specifically claimed for tubulin‑polymerization inhibition . This regioisomeric divergence has significant implications for target selectivity.
| Evidence Dimension | Regioisomeric fluorine position and associated biological annotation |
|---|---|
| Target Compound Data | 4‑fluorophenyl substituent; annotated for anticancer/tubulin inhibition in patents |
| Comparator Or Baseline | 2‑fluorophenyl isomer (Sigma-Aldrich FLUH99C7CB5F); annotated as a research chemical with no publicly linked biological activity |
| Quantified Difference | Not quantifiable (distinct patent‑assigned biological annotations; no head‑to‑head assay found) |
| Conditions | Structural identity confirmed by IUPAC name and InChI key comparison |
Why This Matters
Procurement of the correct regioisomer is critical to match the compound with its intended patent-annotated biological activity.
